molecular formula C9H6BrNO2 B1602964 Methyl 3-bromo-4-cyanobenzoate CAS No. 942598-44-9

Methyl 3-bromo-4-cyanobenzoate

Cat. No.: B1602964
CAS No.: 942598-44-9
M. Wt: 240.05 g/mol
InChI Key: NPUBMRDPZDMJDK-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-cyanobenzoate is an organic compound with the molecular formula C9H6BrNO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 4 on the benzene ring are substituted with bromine and cyano groups, respectively. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Scientific Research Applications

Methyl 3-bromo-4-cyanobenzoate has several applications in scientific research:

Safety and Hazards

“Methyl 3-bromo-4-cyanobenzoate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s important to handle this compound with care, using personal protective equipment and ensuring adequate ventilation .

Future Directions

“Methyl 3-bromo-4-cyanobenzoate” is primarily used for research and development purposes . Its diverse reactivity makes it a valuable tool in the field of organic synthesis and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-4-cyanobenzoate can be synthesized through several methods. One common route involves the bromination of methyl 4-cyanobenzoate using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs at room temperature and yields the desired product .

Another method involves the reaction of 4-amino-3-bromo-benzoic acid methyl ester with tert-butyl nitrite and boron trifluoride diethyl etherate in dichloromethane at low temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-cyanobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) are typical.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a standard reagent.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the bromine atom.

    Suzuki-Miyaura Coupling: Biaryl compounds are the primary products.

    Reduction: The major product is the corresponding amine derivative.

Mechanism of Action

The mechanism of action of methyl 3-bromo-4-cyanobenzoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl group of this compound and the boronic acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-bromo-4-cyanobenzoate is unique due to the specific positioning of the bromine and cyano groups, which influence its reactivity and the types of reactions it can undergo. This compound’s versatility in various chemical reactions makes it valuable in synthetic organic chemistry.

Properties

IUPAC Name

methyl 3-bromo-4-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUBMRDPZDMJDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90633487
Record name Methyl 3-bromo-4-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90633487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942598-44-9
Record name Methyl 3-bromo-4-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90633487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add 3-amino-4-cyano-benzoic acid methyl ester (1.1 g, 6.24 mmol) to a stirred solution of sodium nitrite (511 mg, 7.4 mmol) in concentrated sulfuric acid (5 ml) and glacial acetic acid (5 ml) at 40° C. After 30 min at 40° C., pour the resulting orange solution into a cold solution of copper bromide (1.42 g, 9.89 mmol) in 48% hydrobromic acid (5 ml). When the evolution of nitrogen is finished, heat the mixture to 90° C. for 30 min. Cool down to room temperature and pour the mixture onto crushed ice. Filter out the resulting dark solid, wash with water. Take this solid up in chloroform and filter the inorganic solid. Concentrate the filtrate to yield a crude yellow residue. Purification by flash chromatography (Silica gel-hexane/EtOAc) yields the title compound (56%).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
511 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
copper bromide
Quantity
1.42 g
Type
catalyst
Reaction Step Two
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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